6-Methyl-5-hepten-2-one
Overview
Description
Mechanism of Action
Target of Action
6-Methyl-5-hepten-2-one, also known as Sulcatone, is an unsaturated methylated ketone . It is primarily targeted by certain species of mosquitoes, such as Aedes aegypti, which have the odor receptor gene Or4 . In addition, it is also detected in the mandibular gland secretions of workers of 8 Formica species in the subgenera Neoformica and Proformica .
Mode of Action
The compound interacts with its targets primarily through olfactory receptors. In mosquitoes, it acts as an attractant . In ants, it functions as a releaser of alarm behavior for worker ants .
Biochemical Pathways
This compound is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism . The volatile compound is biologically synthesized during carotenoid metabolism in fruit . Carotenoid biosynthesis begins with isopentenyl-diphosphate (IPP). Chain elongation leads to the formation of geranylgeranyl-diphosphate (GGPP) and the head-to-head condensation of two GGPP molecules produces the first carotene phytoene . A series of desaturation reactions lead to the formation of ζ-carotene and lycopene .
Result of Action
The result of the action of this compound varies depending on the organism. In mosquitoes, it serves as an attractant, potentially influencing their feeding behavior . In ants, it triggers alarm behavior among worker ants .
Biochemical Analysis
Biochemical Properties
6-Methyl-5-hepten-2-one plays a significant role in biochemical reactions. It is synthesized from multiple nutrient precursors, such as amino acids, fatty acids, and carotenoids . The compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and metabolism
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these influences are still being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors during its metabolism This can also include any effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulcatone can be synthesized through a condensation reaction involving isoamyl olefine aldehyde and acetone in the presence of a catalyst . The process involves two main steps: a condensation step and a selective reduction step. The condensation step includes adding acetone and a catalyst, followed by the dropwise addition of isoamyl olefine aldehyde. The selective reduction step involves hydrogenation using a transition metal catalyst such as palladium or rhodium .
Industrial Production Methods
In industrial settings, sulcatone is produced using a similar method but on a larger scale. The process ensures high molar yield and product content, with sulcatone purity reaching up to 98.7% . The use of phase-transfer catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Sulcatone undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is its reduction to sulcatol, catalyzed by the enzyme sulcatone reductase .
Common Reagents and Conditions
Reduction: Sulcatone can be reduced to sulcatol using NADH as a reducing agent in the presence of sulcatone reductase.
Oxidation: Sulcatone can be oxidized to form various products, depending on the oxidizing agent used.
Substitution: Sulcatone can undergo substitution reactions, particularly at the carbonyl group, to form various derivatives.
Major Products
Sulcatol: Formed through the reduction of sulcatone.
Oxidized Products: Various oxidized derivatives can be formed depending on the reaction conditions.
Scientific Research Applications
Sulcatone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a mosquito attractant, aiding in the study of mosquito behavior and control.
Medicine: Potential applications in developing mosquito repellents and attractants for vector control.
Industry: Used in the fragrance industry due to its citrus-like odor.
Comparison with Similar Compounds
Sulcatone is structurally related to several other compounds, including:
Geranylacetone: Another mosquito attractant with a similar structure.
Sulcatol: The reduced form of sulcatone, also used in pheromone studies.
Sulcatone’s unique combination of a methylated ketone structure and its effectiveness as a mosquito attractant distinguishes it from these similar compounds .
Properties
IUPAC Name |
6-methylhept-5-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJGULSIKKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021629 | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour | |
Record name | 5-Hepten-2-one, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylhept-5-en-2-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Sulcatone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
72.00 to 73.00 °C. @ 18.00 mm Hg | |
Record name | Sulcatone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol) | |
Record name | Sulcatone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.854 | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.75 [mmHg] | |
Record name | 6-Methylhept-5-en-2-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11272 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-93-0, 409-02-9 | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylheptenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylheptenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYL-5-HEPTEN-2-ONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-METHYL-5-HEPTEN-2-ONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hepten-2-one, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-5-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylhept-5-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HEPTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulcatone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67 °C | |
Record name | Sulcatone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-methyl-5-hepten-2-one commonly known for?
A1: this compound is a volatile organic compound known for its contribution to the aroma of various fruits, including tomatoes and apples. It imparts fruity, citrus-like, and green notes to their flavor profiles. [, ]
Q2: Is this compound found naturally in plants?
A2: Yes, this compound is naturally produced by several plant species, including Osmanthus fragrans, Iris species, and watermelon. It contributes to their characteristic aroma profiles. [, , ]
Q3: How does nitrogen application affect this compound levels in tomatoes?
A4: Studies show that increasing nitrogen application in cherry tomato plants leads to higher concentrations of this compound in the fruits. [] This suggests that nitrogen availability can influence the biosynthesis of this volatile compound in plants.
Q4: How is this compound biosynthesized in plants?
A5: this compound is a carotenoid-derived volatile compound. It is generated through the enzymatic cleavage of carotenoids, specifically lycopene, at the 5,6 or 5',6' bond positions. []
Q5: What enzyme is responsible for cleaving lycopene to produce this compound?
A6: The enzyme responsible for this cleavage is Carotenoid Cleavage Dioxygenase 1 (CCD1). [, ]
Q6: What factors influence the activity of CCD1 in cleaving lycopene?
A7: The activity of CCD1 is influenced by the saturation status between specific carbon atoms in the carotenoid molecule, as well as the presence of methyl groups at particular positions. []
Q7: Can other carotenoids besides lycopene be cleaved by CCD1 to produce this compound?
A8: No, while CCD1 can cleave various linear and cyclic carotenoids, this compound production has only been observed from lycopene. []
Q8: What is the role of this compound in apple superficial scald?
A10: this compound is believed to be a product of α-farnesene autoxidation, a process implicated in the development of superficial scald in apples. It is considered a potential biochemical marker for monitoring oxidative stress in apples. []
Q9: Can this compound formation be reduced in food processing?
A11: Yes, the use of antioxidants like butylated hydroxytoluene and diphenylamine has been shown to significantly reduce the formation of this compound during the autoxidation of conjugated trienols in apples. []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.
Q11: What are some common reactions involving this compound?
A11: this compound can undergo reactions typical of ketones and alkenes. Some examples include:
- Hydrogenation: The C=O bond can be selectively hydrogenated to produce 6-methyl-5-hepten-2-ol using a copper catalyst. []
- Darzens Condensation: Reaction with methyl chloroacetate can yield α,β-epoxy esters, which can be further converted to 2,6-dimethyl-5-heptenal. []
- Grignard Reaction: Can be used to introduce an alkyl group to the carbonyl carbon. []
- Atmospheric Reactions: Reacts with atmospheric oxidants like OH radicals, NO3 radicals, and ozone, impacting its atmospheric lifetime. []
Q12: What is the significance of phase-transfer catalysis in the synthesis of this compound?
A14: Phase-transfer catalysts like quaternary ammonium salts facilitate the reaction between acetone and prenyl chloride in a biphasic system (aqueous NaOH and organic phase), improving the yield of this compound. [, ]
Q13: How does this compound influence insect behavior?
A13: this compound acts as a semiochemical for several insect species:
- Attractant: It attracts the salmon louse (Lepeophtheirus salmonis), the small hive beetle (Aethina tumida), and the dark black chafer (Holotrichia parallela). [, , ]
- Component of Repellent Blend: It is a component of zebra skin odor, which repels the savannah tsetse fly (Glossina pallidipes). []
Q14: What is the role of this compound in mosquito oviposition?
A16: Research indicates that this compound, along with dimethyl disulfide and dimethyl trisulfide, is released from suboptimal mosquito breeding habitats. These compounds act as deterrents for gravid Anopheles gambiae females, influencing their oviposition site selection. []
Q15: What analytical methods are used to detect and quantify this compound?
A15: Several analytical techniques are employed for analyzing this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used to separate, identify, and quantify this compound in complex mixtures like plant extracts and food samples. [, , , , , , , ]
- Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is useful for quantifying this compound based on its retention time and detector response. [, ]
- Gas Chromatography-Olfactometry (GC-O): This method helps determine the odor threshold and perceived intensity of this compound in various matrices. [, ]
- Solid-Phase Microextraction (SPME): This technique is employed for pre-concentrating volatile compounds like this compound from headspace samples before GC analysis. [, , ]
- Liquid-Liquid Extraction (LLE): This technique is used to extract this compound from complex matrices before analysis by GC-MS. []
- Proton Transfer Reaction - Time of Flight - Mass Spectrometry (PTR-ToF-MS): This technique can rapidly measure volatile organic compounds, including this compound, released from apple tissues during storage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.